2-(4-(Chloromethyl)thiazol-2-YL)guanidine
Overview
Description
2-(4-(Chloromethyl)thiazol-2-YL)guanidine is an organic compound with the molecular formula C5H7ClN4S. It is a derivative of thiazole, a five-membered ring containing sulfur and nitrogen atoms. This compound is known for its applications in organic synthesis and various scientific research fields .
Preparation Methods
The synthesis of 2-(4-(Chloromethyl)thiazol-2-YL)guanidine typically involves the reaction of 2-thio-4-chloromethylthiazole with guanidine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-(4-(Chloromethyl)thiazol-2-YL)guanidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced using common reducing agents.
Oxidation Reactions: It can undergo oxidation under specific conditions to form oxidized derivatives
Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-(Chloromethyl)thiazol-2-YL)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-(Chloromethyl)thiazol-2-YL)guanidine involves its interaction with molecular targets and pathways within biological systems. The thiazole ring is known for its ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(4-(Chloromethyl)thiazol-2-YL)guanidine can be compared with other thiazole derivatives, such as:
2-(4-Methylthiazol-2-YL)guanidine: Similar structure but with a methyl group instead of a chloromethyl group.
2-(4-Bromomethylthiazol-2-YL)guanidine: Contains a bromomethyl group instead of a chloromethyl group.
2-(4-Hydroxymethylthiazol-2-YL)guanidine: Features a hydroxymethyl group instead of a chloromethyl group
These similar compounds share the thiazole ring structure but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
2-[4-(chloromethyl)-1,3-thiazol-2-yl]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4S/c6-1-3-2-11-5(9-3)10-4(7)8/h2H,1H2,(H4,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUXKXPRQLQHQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408260 | |
Record name | 2-(4-(CHLOROMETHYL)THIAZOL-2-YL)GUANIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81152-53-6 | |
Record name | 2-(4-(CHLOROMETHYL)THIAZOL-2-YL)GUANIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-(Chloromethyl)-2-thiazolyl]guanidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZT7F7UX4M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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